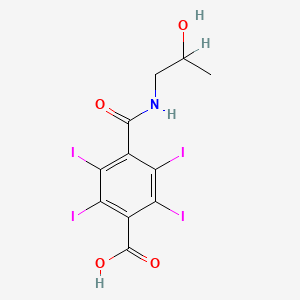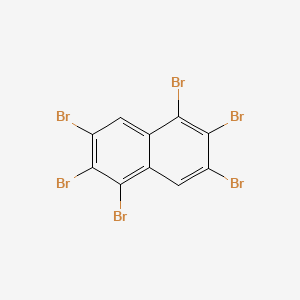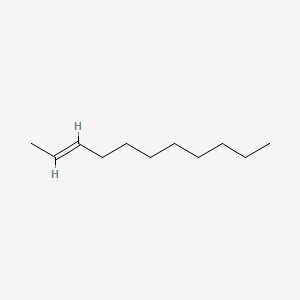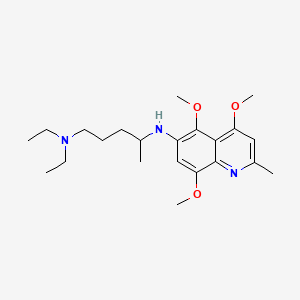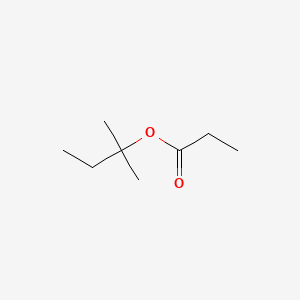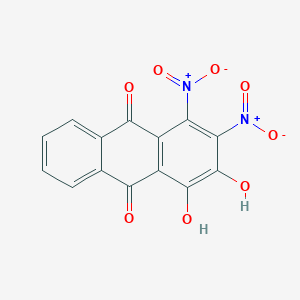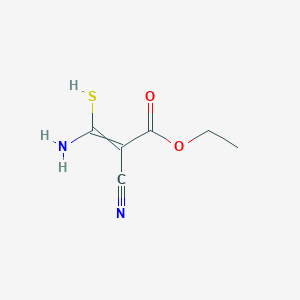![molecular formula C10H16O B14696040 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] CAS No. 29186-06-9](/img/structure/B14696040.png)
Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] is a bicyclic organic compound characterized by a unique spirocyclic structure. This compound has garnered significant attention in the scientific community due to its potential biological activity and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves several steps. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain bicyclo[3.3.1]nonane moieties . The epimerized product is then subjected to cycloaddition reactions, followed by deprotection and oxidation to yield the desired compound .
Industrial Production Methods
Industrial production methods for Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] are not well-documented in the literature. the synthesis typically involves scalable organic reactions that can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxirane derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxirane derivatives, reduced bicyclo[3.3.1]nonane compounds, and substituted spirocyclic structures .
Scientific Research Applications
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and asymmetric catalysis.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] involves its interaction with molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . This interaction can lead to various biological effects, including anticancer activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its rich BC conformers due to lp–lp repulsion of heavy atoms.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar in structure but contains selenium and sulfur atoms.
Bicyclo[3.3.1]nonane-3,7-diones: Achieved through multicomponent reactions and known for their diverse applications.
Uniqueness
Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane] stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
29186-06-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
spiro[bicyclo[3.3.1]nonane-3,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-2-8-4-9(3-1)6-10(5-8)7-11-10/h8-9H,1-7H2 |
InChI Key |
ZLLPRZSEOMKTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)CC3(C2)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


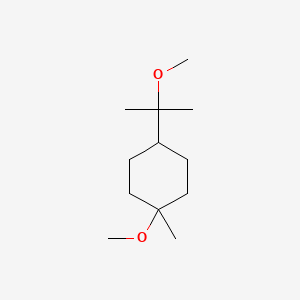
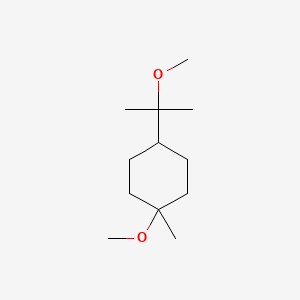
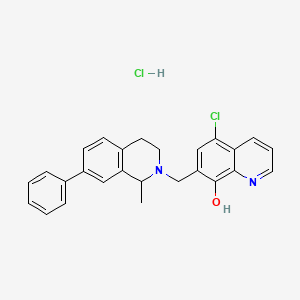
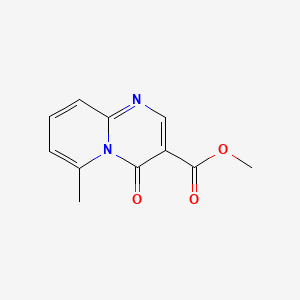

![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
